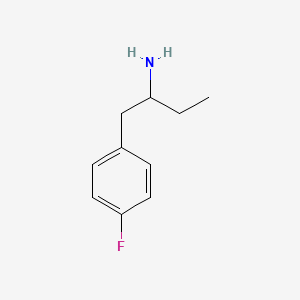

1-(4-Fluorophenyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIKPURLVPIOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591444 | |

| Record name | 1-(4-Fluorophenyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23292-09-3 | |

| Record name | α-Ethyl-4-fluorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23292-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorophenyl Butan 2 Amine

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 1-(4-Fluorophenyl)butan-2-amine, the primary disconnection occurs at the carbon-nitrogen bond of the amine, suggesting precursors such as a corresponding ketone or an alcohol.

A primary retrosynthetic disconnection of the C-N bond in this compound leads to 1-(4-fluorophenyl)butan-2-one (B2635015). This ketone can be synthesized from 4-fluorobenzaldehyde (B137897) and a suitable three-carbon synthon. Another approach involves the disconnection of a carbon-carbon bond, which could lead to precursors like 4-fluorobenzyl bromide and a three-carbon nitrile or nitro compound.

Functional group interconversion (FGI) is another key concept in this analysis. youtube.com For instance, an amine group can be derived from the reduction of a nitro group, an azide, or an oxime. youtube.com This allows for a wider range of possible synthetic routes starting from more accessible precursors.

Key Precursors:

1-(4-Fluorophenyl)butan-2-one: A key intermediate that can be converted to the target amine via reductive amination.

4-Fluorobenzaldehyde: A common starting material for building the carbon skeleton.

4-Fluorobenzyl Halides: Versatile electrophiles for carbon-carbon bond formation.

Nitroalkanes: Can be reduced to the corresponding primary amines.

Classical and Established Synthetic Routes to Phenylbutanamines

Several classical methods for amine synthesis can be applied to the preparation of this compound. These established routes often form the basis for more advanced synthetic strategies.

One of the most common methods is the reductive amination of a ketone. In this case, 1-(4-fluorophenyl)butan-2-one is reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation to yield the target amine.

Another established method is the Gabriel synthesis , which provides a way to form primary amines while avoiding over-alkylation. This involves the reaction of a suitable alkyl halide with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine.

Metal hydride reduction of corresponding nitroalkanes or oximes also represents a classical route. For example, 1-(4-fluorophenyl)-2-nitrobutane can be reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

A direct amination of 1-(4-fluorophenyl)butan-2-ol (B7846376) using ammonia over a ruthenium-pincer complex catalyst has also been reported for a similar, non-fluorinated analog, suggesting its potential applicability. chemicalbook.com

Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial for applications where chirality is important. Enantioselective synthesis aims to produce a single enantiomer in high purity.

Asymmetric Catalysis Approaches (e.g., hydrogenation of imines)

Asymmetric catalysis is a powerful tool for creating chiral molecules. In the context of synthesizing this compound, the asymmetric hydrogenation of a corresponding imine is a prominent strategy. nih.gov This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer of the amine. nih.gov

For example, the imine derived from 1-(4-fluorophenyl)butan-2-one can be hydrogenated using a chiral iridium or rhodium catalyst to yield the enantioenriched amine. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

| Catalyst Type | Substrate | Key Features | Potential Application |

|---|---|---|---|

| Chiral Phosphine-Metal Complexes (e.g., Rh, Ir) | Imines, Enamines | High enantioselectivities, broad substrate scope. | Asymmetric hydrogenation of the imine precursor to this compound. |

| Organocatalysts (e.g., Proline derivatives) | Aldehydes, Ketones | Metal-free, environmentally benign. youtube.com | Asymmetric functionalization of precursors to introduce chirality early in the synthesis. |

Chiral Auxiliary and Chiral Pool Methodologies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, followed by a reaction to set the stereocenter at the second carbon of the butane (B89635) chain, and subsequent removal of the auxiliary. Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylation reactions. wikipedia.org

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or terpenes as starting materials. While a direct chiral pool precursor for this compound is not obvious, components of the molecule could potentially be derived from such sources.

Stereocontrolled Functionalization Reactions

This approach involves the introduction of functional groups in a stereocontrolled manner. For instance, an asymmetric Michael addition of a nucleophile to a suitable α,β-unsaturated precursor can establish the desired stereocenter. The resulting intermediate can then be further transformed into the target amine.

Another example is the stereocontrolled reduction of a ketone precursor using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., CBS catalyst). This can produce a chiral alcohol, which can then be converted to the amine with retention or inversion of configuration.

Novel Synthetic Transformations and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. ejcmpr.commdpi.com

For the synthesis of this compound, green chemistry principles could be applied in several ways:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. mdpi.com This is particularly relevant in asymmetric catalysis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. ejcmpr.com

Biocatalysis: Employing enzymes as catalysts can offer high selectivity and mild reaction conditions. For example, a transaminase could potentially be used for the asymmetric synthesis of the target amine from the corresponding ketone.

| Principle | Application | Example |

|---|---|---|

| Catalysis | Use of small amounts of catalysts to drive reactions. | Asymmetric hydrogenation using a recyclable catalyst. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. | Direct reductive amination, where the only byproduct is water. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Performing reactions in water or bio-based solvents. ejcmpr.com |

Stereochemical Investigations of 1 4 Fluorophenyl Butan 2 Amine

Analysis of Enantiomeric Purity and Diastereomeric Ratios

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical aspect of characterizing a chiral compound. It quantifies the prevalence of one enantiomer over the other in a mixture. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiopure sample has an ee of 100%.

Several analytical techniques are employed to determine the enantiomeric purity of chiral amines like 1-(4-Fluorophenyl)butan-2-amine. These methods often involve the use of chiral selectors that interact differently with each enantiomer, leading to distinguishable signals.

Common methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for enantiomeric purity analysis. By employing a chiral stationary phase (CSP), the enantiomers of this compound can be separated and quantified.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase to resolve the enantiomers. Derivatization of the amine group is often necessary to improve volatility and chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or chiral solvating agents in NMR can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

In instances where diastereomers are formed, for example, through reaction with a chiral derivatizing agent, the diastereomeric ratio can be determined using standard chromatographic or spectroscopic techniques, as diastereomers possess different physical properties.

Table 1: Representative Data for Enantiomeric Purity Analysis

| Analytical Method | Parameter Measured | Typical Value/Observation |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) | >99% for enantiopure samples |

| Chiral GC-MS | Limit of Quantification (LOQ) of minor enantiomer | Down to 0.1% |

| ¹H NMR with Chiral Shift Reagent | Separation of enantiomeric signals | Baseline separation of key proton signals |

Note: The data in this table is representative of typical values obtained for analogous chiral amines and is for illustrative purposes.

Chromatographic Resolution Techniques for Stereoisomers

The separation of the stereoisomers of this compound is essential for obtaining enantiopure compounds for further studies. Chromatographic resolution is the most common and effective method for this purpose.

Direct Chiral Chromatography:

The most direct approach involves the use of a chiral stationary phase (CSP) in either HPLC or GC. The selection of the appropriate CSP is crucial for achieving successful separation. For chiral amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. These CSPs contain chiral cavities and functional groups that can engage in stereoselective interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the enantiomers of the analyte.

Indirect Chiral Chromatography:

An alternative method is indirect chiral resolution. This involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard achiral chromatographic column. Following separation, the individual diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the pure enantiomers of the original amine. A commonly used CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Table 2: Illustrative Chromatographic Conditions for Chiral Resolution

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas | Typical Resolution (Rs) |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine | > 1.5 |

| Chiral GC | Derivatized β-cyclodextrin | Helium | > 2.0 |

| Indirect HPLC (after derivatization with Marfey's reagent) | C18 (achiral) | Acetonitrile/Water gradient | > 3.0 (for diastereomers) |

Note: The conditions and values in this table are illustrative and based on methods used for structurally similar compounds.

Impact of Stereochemistry on Molecular Interactions (Theoretical and In Vitro)

The three-dimensional structure of a molecule is paramount in determining its interaction with biological systems, such as receptors and enzymes. The enantiomers of this compound, being non-superimposable mirror images, will interact differently with a chiral environment.

Theoretical Modeling:

Molecular modeling and computational chemistry can be used to predict how the (R)- and (S)-enantiomers might bind to a hypothetical receptor or enzyme active site. These studies can calculate the binding energies of the different stereoisomers, providing a theoretical basis for differences in biological activity. Docking simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex for each enantiomer. The orientation of the p-fluorophenyl group and the alkyl chain within a binding pocket can vary significantly between the two enantiomers, leading to different binding affinities and efficacies.

In Vitro Studies:

In vitro assays are essential for experimentally validating the predictions from theoretical models. By testing the individual enantiomers in assays that measure binding affinity to specific receptors or inhibition of enzyme activity, a quantitative assessment of their differential effects can be obtained. For instance, if this compound were to interact with a specific monoamine transporter, one enantiomer might exhibit a significantly higher affinity (lower Ki value) or potency (lower IC50 or EC50 value) than the other. These differences in in vitro activity are a direct consequence of the stereochemistry of the molecule.

Table 3: Hypothetical In Vitro Activity Profile

| Enantiomer | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

|---|---|---|---|

| (S)-1-(4-Fluorophenyl)butan-2-amine | Hypothetical Receptor A | 10 | 25 |

| (R)-1-(4-Fluorophenyl)butan-2-amine | Hypothetical Receptor A | 150 | 400 |

Note: This table presents hypothetical data to illustrate the potential differences in biological activity between enantiomers and is not based on experimental results for this specific compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, ¹⁹F NMR for structural elucidation and mechanistic probes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(4-Fluorophenyl)butan-2-amine. nih.govfujifilm.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific functional groups. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic chain protons, and the amine protons. The chemical shifts are influenced by neighboring functional groups, and the splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons, revealing how the atoms are connected. The hydrogens on carbons directly bonded to the amine typically appear in the range of 2.3-3.0 ppm. libretexts.org The protons on the amine nitrogen itself show a signal between 0.5-5.0 ppm, with the exact position depending on concentration and hydrogen bonding. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. It has a much broader chemical shift range than ¹H NMR, which helps in resolving all carbon signals. oregonstate.edu The spectrum would show distinct peaks for the methyl carbon, the two methylene (B1212753) carbons, the methine carbon attached to the amine group, and the four unique carbons of the 4-fluorophenyl ring. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. wikipedia.org Fluorine-19 has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis. wikipedia.org The ¹⁹F NMR spectrum of this compound would display a single primary signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. wikipedia.org Furthermore, this fluorine signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the phenyl ring, providing further structural confirmation. wikipedia.org The large chemical shift dispersion of ¹⁹F NMR makes it very sensitive to subtle changes in the electronic environment, which can be used as a probe in mechanistic or binding studies. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₃ | ~0.9 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| ¹H | -CH₂-CH₃ | ~1.5-1.7 | Multiplet (m) | Coupled to -CH₃ and -CH(NH₂) groups. |

| ¹H | Ar-CH₂- | ~2.5-2.7 | Multiplet (m) | Diastereotopic protons, coupled to -CH(NH₂)-. |

| ¹H | -CH(NH₂) | ~2.9-3.2 | Multiplet (m) | Coupled to adjacent methylene and methine protons. |

| ¹H | -NH₂ | ~1.0-3.0 | Broad Singlet (br s) | Chemical shift is variable and depends on solvent/concentration. |

| ¹H | Aromatic (ortho to F) | ~7.0-7.2 | Triplet (t) or Doublet of Doublets (dd) | Coupled to fluorine and meta proton. |

| ¹H | Aromatic (meta to F) | ~7.1-7.3 | Doublet of Doublets (dd) | Coupled to ortho protons. |

| ¹³C | -CH₃ | ~10-15 | - | Aliphatic methyl carbon. |

| ¹³C | -CH₂-CH₃ | ~20-30 | - | Aliphatic methylene carbon. |

| ¹³C | Ar-CH₂- | ~40-45 | - | Benzylic carbon. |

| ¹³C | -CH(NH₂) | ~50-55 | - | Carbon attached to the amine group. |

| ¹³C | Aromatic (C-F) | ~160-165 | Doublet (d, large ¹JCF) | Carbon directly bonded to fluorine. |

| ¹³C | Aromatic (CH, ortho to F) | ~115-120 | Doublet (d, ²JCF) | Aromatic CH carbons adjacent to the C-F bond. |

| ¹³C | Aromatic (CH, meta to F) | ~130-135 | Doublet (d, ³JCF) | Aromatic CH carbons meta to the C-F bond. |

| ¹³C | Aromatic (C-CH₂) | ~135-140 | Doublet (d, ⁴JCF) | Quaternary carbon attached to the butyl chain. |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chromatographyonline.com For this compound, both electron ionization (EI) and chemical ionization (CI) methods provide valuable information. researchgate.net

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, nitrogen-containing cation. libretexts.org

For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a fragment ion with a mass-to-charge ratio (m/z) of 138.

Loss of the 4-fluorobenzyl radical (•CH₂C₆H₄F) to form a fragment ion with an m/z of 60.

The differentiation of regioisomeric ring-substituted compounds can be challenging with EI-MS alone, as para- and meta-isomers often yield nearly identical spectra. researchgate.net However, tandem mass spectrometry (MS-MS) techniques, often coupled with chemical ionization (CI), can provide more detailed structural information. researchgate.net In a CI-MS-MS experiment, the protonated molecule [M+H]⁺ is generated and then subjected to collision-induced dissociation. The resulting product ion spectrum is characteristic of the specific isomer and can be used for unambiguous identification. researchgate.net

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 167 | [C₁₀H₁₄FN]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₈H₁₀FN]⁺ | α-cleavage: Loss of •C₂H₅ |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage: Formation of fluorotropylium ion |

| 91 | [C₇H₇]⁺ | Loss of fluorine from the fluorotropylium ion (less common) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound, a primary amine, is expected to show characteristic N-H stretching vibrations as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com A primary amine N-H bending (scissoring) vibration typically appears around 1580-1650 cm⁻¹. orgchemboulder.comwpmucdn.com The C-N stretching vibration for an aliphatic amine is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. scispace.com The presence of the 4-fluorophenyl group will give rise to strong absorptions corresponding to C=C stretching within the aromatic ring (around 1450-1600 cm⁻¹) and a strong C-F stretching band, typically in the 1000-1300 cm⁻¹ range. scispace.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations and the C-F bond often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman-active. The combination of both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, aided by theoretical calculations such as Density Functional Theory (DFT). proquest.comscirp.orguantwerpen.be

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |

|---|---|---|---|

| 3300 - 3500 | Medium-Weak, two bands | Weak | N-H asymmetric & symmetric stretching (primary amine) |

| 3000 - 3100 | Medium-Weak | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Medium-Strong | Medium | Aliphatic C-H stretching |

| 1580 - 1650 | Medium, variable | Weak | N-H bending (scissoring) |

| 1450 - 1600 | Medium-Strong | Strong | Aromatic C=C ring stretching |

| 1000 - 1300 | Strong | Medium | C-F stretching |

| 1020 - 1250 | Medium-Weak | Weak | Aliphatic C-N stretching |

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound was not found in the surveyed literature, studies on closely related fluorinated aromatic compounds provide significant insight into the expected solid-state behavior. For instance, the crystal structure analysis of a co-crystal involving 4-fluorobenzoic acid (4FBA) reveals the types of non-covalent interactions the 4-fluorophenyl moiety can participate in. researchgate.net These include C-H···F hydrogen bonds and potentially repulsive type I F···F interactions. researchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters from a Related Structure (4FBA:INA Co-crystal researchgate.net)

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | C2/c | The specific symmetry operations within the unit cell. |

| a (Å) | 22.046 | Length of the 'a' axis of the unit cell. |

| b (Å) | 5.208 | Length of the 'b' axis of the unit cell. |

| c (Å) | 20.995 | Length of the 'c' axis of the unit cell. |

| β (°) | 95.888 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 2397.74 | The volume of a single unit cell. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. Such studies on 1-(4-Fluorophenyl)butan-2-amine would provide a detailed picture of its molecular structure and chemical characteristics.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine the electronic structure of this compound, offering insights into its stability and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud. For instance, the chemical hardness and softness values for a related compound, 4-nitro-2-(4-nitrophenyl)-1H-benzimidazole, were found to be 2.5610 eV and 0.1952 eV respectively, indicating its relative stability. researchgate.net Similar calculations for this compound would allow for a comparative analysis of its reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the amine group and the fluorine atom on the phenyl ring are expected to be regions of negative potential, making them likely sites for interaction with biological receptors.

Table 1: Illustrative Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.65 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.85 eV |

| Global Softness (S) | Reciprocal of chemical hardness | 0.35 eV⁻¹ |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis through computational methods can identify the most stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds (e.g., the C-C bonds in the butyl chain and the C-N bond), a potential energy surface can be mapped out.

This analysis would reveal the global minimum energy conformation, which is the most likely structure of the molecule in its ground state, as well as other low-energy local minima. The relative energies of these conformers and the energy barriers between them provide insight into the molecule's flexibility and the range of shapes it can adopt. This information is critical for understanding how the molecule might fit into the binding pocket of a receptor.

Molecular Docking and Dynamics Simulations of Receptor/Enzyme Interactions (Theoretical Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies would be crucial to hypothesize its binding mode with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which are common targets for psychoactive substances.

These simulations would place the different conformers of this compound into the binding site of a receptor model and calculate the binding affinity for each pose. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, studies on related imidazol-5-one derivatives have shown that the binding affinity to the Polo-like kinase 1 (Plk1) receptor can be as high as -9.1 kcal/mol. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time. MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the observation of conformational changes and the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a class of compounds including this compound, it would be possible to predict the activity of new, unsynthesized analogs.

A QSAR study would involve compiling a dataset of structurally related compounds with known biological activities. Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. A successful QSAR model can be a valuable tool for guiding the design of new compounds with potentially enhanced or modified activities. nih.gov For instance, a QSAR study on a series of anti-influenza compounds identified that hydrogen count and hydrophilicity were important for their inhibitory activity. nih.gov

Machine Learning and AI Applications in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to drug discovery and design. These advanced computational techniques can be used to build more sophisticated and predictive models than traditional QSAR.

For a compound like this compound, ML models could be trained on large datasets of chemical structures and their associated properties to predict a wide range of characteristics, including biological activity, toxicity, and pharmacokinetic profiles. For example, ML models can be used to predict properties like water contact angles on solid polymers, which can be relevant for understanding a compound's interaction with biological membranes. manchester.ac.uk

Furthermore, generative AI models can be employed to design novel molecules based on a set of desired properties. By learning the underlying patterns in chemical space, these models can propose new structures that are optimized for a specific biological target, potentially leading to the discovery of more potent and selective compounds.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro Studies

In Vitro Receptor Binding Affinities and Selectivity Profiles (e.g., monoamine receptors, sigma receptors)

Direct receptor binding affinity studies for 1-(4-Fluorophenyl)butan-2-amine are not extensively detailed in the available scientific literature. However, data from its close positional isomer, 4-fluoroamphetamine (4-FA), provides insight into the likely receptor interaction profile. As a substituted amphetamine, 4-FA demonstrates affinity for serotonin (B10506) receptors. wikipedia.org Specifically, it binds to the 5-HT₂ₐ and 5-HT₂C receptor subtypes. wikipedia.org The binding affinity (Ki) is in the micromolar range, indicating a relatively moderate interaction compared to classic serotonergic psychedelics. wikipedia.org The 2-phenethylamine scaffold is a common motif in ligands targeting a wide array of G protein-coupled receptors (GPCRs), including adrenergic and dopamine (B1211576) receptors, as well as sigma receptors. nih.gov

| Receptor | Ligand | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| 5-HT₂ₐ | 4-Fluoroamphetamine | 11,300 | wikipedia.org |

| 5-HT₂C | 4-Fluoroamphetamine | 7,800 | wikipedia.org |

In Vitro Enzyme Interaction and Kinetics (e.g., monoamine oxidase inhibition)

The interaction of this compound with metabolic enzymes like monoamine oxidase (MAO) is a critical aspect of its pharmacological profile. The MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain. nih.gov

Studies on the related compound 4-fluoroamphetamine (4-FA) show that it is a weak inhibitor of MAO-A. wikipedia.org Its half-maximal inhibitory concentration (IC₅₀) was found to be 16,000 nM, which is comparable to the weak inhibition exhibited by standard amphetamine. wikipedia.org While direct data for this compound is unavailable, other fluorinated phenethylamine (B48288) derivatives have been developed as highly potent and selective MAO-B inhibitors. For instance, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine is a potent, irreversible inhibitor of both MAO-B and semicarbazide-sensitive amine oxidases (SSAO). nih.gov This highlights that modifications to the amine side chain, in addition to the phenyl ring fluorination, can dramatically influence enzyme inhibition potency and selectivity.

| Enzyme | Inhibitor | Inhibition (IC₅₀, nM) | Source |

|---|---|---|---|

| MAO-A | 4-Fluoroamphetamine | 16,000 | wikipedia.org |

| MAO-B | (E)-2-(4-fluorophenethyl)-3-fluoroallylamine | Potent Inhibition (ED₅₀ ≈ 0.2 mg/kg in vivo) | nih.gov |

Disclaimer: Data presented is for related compounds, not this compound, to illustrate potential enzyme interactions.

In Vitro Neurotransmitter Transporter Interactions and Reuptake Inhibition (e.g., SERT, DAT)

The primary mechanism for many phenethylamine compounds involves interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET). These compounds can act as substrates for the transporters, inducing neurotransmitter release (efflux), or as inhibitors of neurotransmitter reuptake.

For the structural isomer 4-fluoroamphetamine (4-FA), it has been characterized as a releasing agent and a reuptake inhibitor of dopamine, serotonin, and norepinephrine. wikipedia.org It is most potent as a norepinephrine releasing agent, followed by dopamine, and then serotonin. wikipedia.org As a reuptake inhibitor, it is most potent at NET, followed by DAT, and is significantly weaker at SERT. wikipedia.org The dopamine reuptake inhibition of 4-FA is reportedly stronger than that of para-chloroamphetamine (4-CA) or para-iodoamphetamine (4-IA). wikipedia.org Given the identical chemical formula and core structure, it is plausible that this compound exhibits a similar mixed-action profile at these transporters, although its specific potencies and selectivities may differ due to the altered stereochemistry of the side chain.

| Transporter | Action | Potency (nM) | Source |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Release (EC₅₀) | 37 | wikipedia.org |

| Reuptake Inhibition (IC₅₀) | 420 | wikipedia.org | |

| Dopamine Transporter (DAT) | Release (EC₅₀) | 200 | wikipedia.org |

| Reuptake Inhibition (IC₅₀) | 770 | wikipedia.org | |

| Serotonin Transporter (SERT) | Release (EC₅₀) | 730 | wikipedia.org |

| Reuptake Inhibition (IC₅₀) | 6,800 | wikipedia.org |

Molecular Pathway Modulation in Cell-Free Systems or Cell Lines

Specific studies detailing the modulation of intracellular signaling pathways by this compound are not described in the reviewed literature. However, by interacting with monoamine transporters and receptors, such compounds fundamentally alter cellular signaling. For example, increased synaptic dopamine resulting from DAT interaction would lead to enhanced downstream signaling through dopamine receptors (D1-D5), which are coupled to various G-proteins and can modulate pathways involving adenylyl cyclase and cyclic AMP (cAMP). Similarly, interaction with serotonin receptors like 5-HT₂ₐ can activate phospholipase C, leading to the mobilization of intracellular calcium and activation of protein kinase C. While these are the expected downstream consequences, dedicated cell-based assays are required to confirm the specific pathways modulated by this compound.

Fluorine's Influence on Molecular Recognition and Ligand-Target Interactions

The introduction of a fluorine atom into a ligand is a common strategy in medicinal chemistry to modulate its biological activity. nih.gov The fluorine atom in the para-position of the phenyl ring in this compound has a profound effect on the molecule's physicochemical properties, which in turn influences its interaction with biological targets. nih.govnih.gov

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a strong electron-withdrawing group. nih.gov This alters the electron distribution of the aromatic system, which can influence interactions with amino acid residues in a receptor's binding pocket. nih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. nih.gov Placing a fluorine atom at the para-position, a common site for metabolic hydroxylation by cytochrome P450 enzymes, can block this metabolic pathway. researchgate.net This resistance to deactivation is thought to be why 4-FA, unlike some other para-halogenated amphetamines, does not cause long-term serotonin depletion. wikipedia.org

Metabolic Pathways and Biotransformation in Vitro Enzymatic Studies

In Vitro Cytochrome P450 (CYP) Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary engine of Phase I metabolism for a vast array of drugs and foreign compounds. hpst.cznih.gov These enzymes catalyze a variety of oxidative reactions, rendering lipophilic compounds more polar and thus easier to excrete. hpst.cz For amphetamine and its analogs, CYP enzymes are the principal catalysts of their initial metabolic transformations. fluoridealert.org

Given the structural resemblance of 1-(4-Fluorophenyl)butan-2-amine to fluorinated amphetamines like 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), it is highly probable that its metabolism is also heavily reliant on the CYP system. Studies on 4-FMA have identified CYP2D6, CYP2E1, and CYP3A4 as major players in its metabolism. nih.govresearchgate.net Specifically, CYP2D6 has been shown to be a key enzyme in the N-demethylation of 4-substituted methamphetamines. researchgate.net

The metabolism of amphetamine itself involves aromatic hydroxylation and aliphatic hydroxylation, processes primarily mediated by CYP2D6. fluoridealert.org Therefore, it is reasonable to infer that CYP2D6, and potentially other isoforms like CYP3A4 and CYP2E1, are involved in the oxidative metabolism of this compound. The primary reactions would likely involve hydroxylation of the phenyl ring and the butyl side chain.

Identification and Characterization of In Vitro Metabolites

The biotransformation of a parent compound results in the formation of various metabolites. Based on the known metabolic pathways of similar compounds, several potential in vitro metabolites of this compound can be postulated.

A study on the urinary excretion of 4-fluoroamphetamine (4-FA) following oral administration identified two main metabolic pathways: β-hydroxylation of the side chain and aromatic hydroxylation. nih.gov This resulted in the formation of 4-fluorophenylpropanolamine and a ring-hydroxylated 4-FA conjugate. nih.gov Similarly, for 4-substituted methamphetamines, N-demethylation is a major metabolic route. researchgate.net

For this compound, the following metabolites are anticipated to be formed in vitro:

Hydroxylated Metabolites: Hydroxylation is a common metabolic reaction. This could occur on the aromatic ring, likely at the position ortho or meta to the fluorine atom, to form a phenolic metabolite. Additionally, hydroxylation could occur at various positions on the butyl chain.

Deaminated Metabolites: Oxidative deamination of the primary amine group is another plausible pathway, which would lead to the formation of the corresponding ketone, 1-(4-Fluorophenyl)butan-2-one (B2635015).

N-Dealkylated Metabolites: While this compound is a primary amine, if it were N-alkylated, N-dealkylation would be a significant pathway, as seen with 4-FMA. researchgate.net

Below is a table summarizing the likely in vitro metabolites of this compound based on the metabolism of analogous compounds.

| Metabolite Class | Specific Metabolite (Postulated) | Metabolic Reaction | Analogous Compound Metabolite | Reference |

| Hydroxylated Metabolite | Hydroxy-1-(4-fluorophenyl)butan-2-amine | Aromatic Hydroxylation | Hydroxylated 4-FA | nih.gov |

| Hydroxylated Metabolite | This compound-diol | Aliphatic Hydroxylation | 4-fluorophenylpropanolamine | nih.gov |

| Deaminated Metabolite | 1-(4-Fluorophenyl)butan-2-one | Oxidative Deamination | Phenylacetone (from amphetamine) | researchgate.net |

Conjugation Pathways (e.g., Glucuronidation, Sulfation) in In Vitro Systems

Following Phase I metabolism, the newly introduced or exposed functional groups on the metabolites, such as hydroxyl groups, can undergo Phase II conjugation reactions. These reactions, including glucuronidation and sulfation, further increase the water solubility of the metabolites, facilitating their elimination from the body.

In vitro systems, particularly human liver microsomes and hepatocytes, are equipped with the necessary enzymes for these conjugation reactions, namely UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Studies on related compounds suggest that the hydroxylated metabolites of fluorinated amphetamines are likely substrates for these enzymes. For instance, a ring-hydroxylated metabolite of 4-FA was found to be extensively conjugated. nih.gov

Therefore, it is anticipated that the hydroxylated metabolites of this compound would undergo glucuronidation and/or sulfation in in vitro systems containing the appropriate cofactors (UDPGA for glucuronidation and PAPS for sulfation).

Metabolic Stability Assessment in In Vitro Microsomal and Hepatocyte Systems

Metabolic stability is a critical parameter in drug discovery and development, providing an indication of how susceptible a compound is to metabolic breakdown. This is typically assessed in vitro using liver microsomes or hepatocytes, and the results are often expressed as half-life (t½) and intrinsic clearance (Clint). creative-bioarray.com

The table below presents hypothetical metabolic stability data for this compound based on general trends observed for fluorinated psychoactive compounds. It is important to note that these are not experimentally determined values for this specific compound.

| In Vitro System | Parameter | Postulated Value | Interpretation |

| Human Liver Microsomes | Half-life (t½) | > 30 min | Moderate to high stability |

| Human Liver Microsomes | Intrinsic Clearance (Clint) | < 50 µL/min/mg protein | Low to moderate clearance |

| Human Hepatocytes | Half-life (t½) | > 60 min | High stability |

| Human Hepatocytes | Intrinsic Clearance (Clint) | < 20 µL/min/million cells | Low clearance |

Role of Fluorine in Modulating Metabolic Lability and Stability

The substitution of a hydrogen atom with fluorine can have a profound impact on the metabolic fate of a molecule. The high bond energy of the carbon-fluorine (C-F) bond makes it generally resistant to cleavage by metabolic enzymes. nih.gov This property is often exploited in medicinal chemistry to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. researchgate.net

In the context of this compound, the fluorine atom on the phenyl ring is expected to hinder aromatic hydroxylation at the para-position. This may redirect metabolism to other positions on the ring or to the alkyl side chain. This phenomenon, known as "metabolic switching," is a common consequence of fluorination.

However, the presence of fluorine does not guarantee complete metabolic inertness. fluoridealert.org In some cases, defluorination can occur, although it is generally a less common metabolic pathway for aromatic fluorine substitutions compared to aliphatic ones. fluoridealert.org Furthermore, while fluorination can block one metabolic route, it may enhance others. For example, by preventing para-hydroxylation, the molecule may be more susceptible to hydroxylation at other sites or to other metabolic reactions.

Analytical Methodologies for Detection, Quantification, and Purity Assessment in Research Matrices

The accurate detection and quantification of 1-(4-Fluorophenyl)butan-2-amine in research settings are paramount for understanding its properties. Analytical methodologies are crucial for separating the compound from complex matrices, quantifying its concentration, assessing its purity, and determining the ratio of its stereoisomers. The methods employed are often adapted from established protocols for other amphetamine-type stimulants and related neurochemicals.

Structure Activity Relationship Sar and Analogue Design

Systematic Modification of the Butane (B89635) Chain and Amine Moiety

The butane chain and the primary amine are fundamental to the interaction of 1-(4-Fluorophenyl)butan-2-amine with its biological targets. Modifications to these groups can significantly alter its pharmacological profile.

Chain Length and Branching: The length of the alkyl chain influences lipophilicity and the orientation of the molecule within binding pockets. Shortening or lengthening the butane chain from a four-carbon chain can impact potency and selectivity. For instance, in related phenethylamines, altering the chain length affects interactions with monoamine transporters.

Amine Substitution: The primary amine is a key site for hydrogen bonding. N-alkylation (e.g., methylation to form N-methyl-1-(4-fluorophenyl)butan-2-amine) can modulate receptor affinity and selectivity. For example, in the cathinone (B1664624) series, N-ethyl substitution has been explored. researchgate.net Introducing bulkier substituents on the nitrogen atom generally leads to a decrease in activity at certain transporters.

Positional Isomerism of the Amine: Moving the amine group along the butane chain (e.g., to the 1- or 3-position) would create positional isomers with distinct biological activities. The position of the amine is crucial for establishing the correct stereochemistry and interaction with target proteins.

Modifications to the 4-Fluorophenyl Group and Aromatic Ring Substitutions

The 4-fluorophenyl group is a key feature of this compound, and its modification is a primary strategy for analogue design.

Position of the Fluorine Atom: The para-position of the fluorine atom is significant. Moving the fluorine to the ortho- or meta-positions would likely alter the electronic distribution of the aromatic ring and its interaction with receptors. Studies on isomeric fluoroamphetamines have shown that positional isomers can have different pharmacological profiles. researchgate.net

Nature of the Halogen: Replacing the fluorine with other halogens (e.g., chlorine, bromine, or iodine) can systematically alter the lipophilicity, size, and electronic properties of the molecule. In the series of para-halogenated amphetamines, the nature of the halogen has been shown to influence serotonin (B10506) releasing potency. wikipedia.org For example, 4-chloroamphetamine (4-CA) and 4-bromoamphetamine (4-BA) are known to have different effects compared to 4-fluoroamphetamine (4-FA). wikipedia.org

Introduction of Other Substituents: Replacing the fluorine with or adding other functional groups (e.g., methyl, methoxy (B1213986), or trifluoromethyl) to the phenyl ring can have profound effects. For instance, the addition of a 4-methyl or 4-methoxy group to related structures has been shown to alter affinity and potency for monoamine transporters. nih.gov Fluorine substitution in the benzothiazole (B30560) ring of some compounds has been shown to prevent metabolic hydroxylation. bohrium.com

Bioisosteric Replacement Strategies for Core Scaffolds and Substituents

Bioisosteric replacement is a powerful technique in medicinal chemistry to optimize molecular properties while retaining desired biological activity. nih.gov

Fluorine Bioisosteres: The fluorine atom can be replaced by other small, electronegative groups such as a hydroxyl or cyano group. These changes would significantly alter the hydrogen bonding capacity and electronic nature of the substituent, thereby modulating receptor interactions.

Amine Bioisosteres: The primary amine could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxylamine (B1172632) or a small amide.

Design Principles for Modulating Molecular Interactions (e.g., pKa, lipophilicity, hydrogen bonding)

The rational design of analogues is guided by fundamental physicochemical principles that govern a molecule's behavior and its interaction with biological systems.

pKa Modulation: The basicity of the amine group (pKa) is a critical determinant of the ionization state of the molecule at physiological pH. This, in turn, affects its ability to cross cell membranes and interact with ionic residues in a binding pocket. The pKa can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the phenyl ring or near the amine.

Lipophilicity (logP): The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability and brain penetration. The 4-fluoro substituent increases lipophilicity compared to the non-fluorinated parent compound. Further modifications, such as adding alkyl groups, would increase lipophilicity, while adding polar groups like hydroxyls would decrease it. Fluorinated solvents have been shown to have significantly different electric charge distributions compared to their non-fluorinated counterparts, which can affect solubility. researchgate.netdeakin.edu.au

Hydrogen Bonding: The primary amine and the fluorine atom can participate in hydrogen bonding interactions. Modifying the molecule to introduce or remove hydrogen bond donors and acceptors can strengthen or weaken its binding to a target. For example, replacing the fluorine with a methoxy group would remove a potential hydrogen bond acceptor and introduce a different steric and electronic profile.

Synthesis and Evaluation of Key Analogues (In Vitro)

The synthesis of analogues typically involves standard organic chemistry reactions. For example, reductive amination of a corresponding ketone (1-(4-fluorophenyl)butan-2-one) is a common route to the primary amine. The in vitro evaluation of these analogues is crucial to determine their potency and selectivity at various biological targets, often monoamine transporters (for dopamine (B1211576), norepinephrine (B1679862), and serotonin) and receptors.

Below is a hypothetical data table illustrating the kind of in vitro data that would be generated for a series of analogues. The data is for illustrative purposes and based on general trends observed for related compounds.

| Compound ID | R1 (on Amine) | R2 (on Phenyl) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| This compound | H | 4-F | 770 | 420 | 6800 |

| Analogue A | CH3 | 4-F | 650 | 380 | 5500 |

| Analogue B | H | 4-Cl | 500 | 300 | 2500 |

| Analogue C | H | 4-CH3 | 850 | 500 | 7200 |

| Analogue D | H | 2-F | 900 | 600 | 8000 |

| Analogue E | H | 3,4-di-F | 700 | 400 | 6000 |

Data is hypothetical and for illustrative purposes only. IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity.

This table demonstrates how systematic modifications can lead to a range of activities. For example, N-methylation (Analogue A) might slightly increase potency at all transporters. Replacing fluorine with chlorine (Analogue B) could significantly enhance potency, particularly at the serotonin transporter (SERT). Moving the fluorine to the 2-position (Analogue D) might decrease potency, highlighting the importance of the substituent's position.

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Molecular Targets and Ligand Design

While its structural similarity to phenethylamines suggests activity at monoamine transporters, the precise binding profile of 1-(4-Fluorophenyl)butan-2-amine is not extensively documented. Future research should aim to comprehensively characterize its affinity and functional activity at a wide array of receptors and transporters.

Expanded Receptor Screening: Beyond the primary monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin), screening should encompass a broader range of G-protein coupled receptors (GPCRs). This includes various serotonin (B10506) (5-HT) receptor subtypes, such as 5-HT2A and 5-HT2C, where related fluorinated phenethylamines have shown activity. researchgate.netwikipedia.org Additionally, trace amine-associated receptors (TAARs), particularly TAAR1, are known to be targets for phenethylamine (B48288) derivatives and warrant investigation. researchgate.net

Ligand Design and Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can lead to the design of novel ligands with tailored selectivity. Introducing substituents on the phenyl ring or modifying the butyl chain could significantly alter binding affinities. For instance, the introduction of a trifluoromethyl group is a known strategy to improve metabolic stability and may alter hinge region binding with protein targets. cardiff.ac.uk These SAR studies, guided by computational modeling, can help identify key structural features for interaction with specific, and potentially novel, molecular targets. The goal is to develop tool compounds that are highly selective for a single target, which are invaluable for dissecting complex biological pathways.

Investigation of Non-Serotonergic Targets: Research into fluorinated phenethylamine analogs has revealed interactions with various targets beyond the serotonergic system. nih.gov For example, some analogs have shown affinity for adrenergic receptors and have been investigated as potential positive allosteric modulators (PAMs) for GABA-A receptors. nih.govnih.gov A thorough investigation of this compound at these and other targets, such as dipeptidyl peptidases or sigma receptors, could uncover unexpected therapeutic potentials. mdpi.com

Development of Advanced Asymmetric Synthetic Methodologies

The presence of a chiral center at the second carbon of the butane (B89635) chain means that this compound exists as two enantiomers. As is common with chiral molecules, these enantiomers can exhibit different pharmacological activities and metabolic profiles. Therefore, the development of efficient stereoselective synthetic methods is crucial for detailed pharmacological studies.

Enantioselective Synthesis: Future synthetic research should focus on developing and optimizing asymmetric methods to produce the (R) and (S) enantiomers in high purity. Strategies could include the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, which have been successful in the stereoselective synthesis of other fluorinated chiral amines. nih.gov Other approaches involve the asymmetric reduction of prochiral ketones or the use of enzymes for enantiomerically pure preparations. acs.orgljmu.ac.uk

Novel Fluorination Techniques: The development of novel methods for the site- and stereoselective introduction of fluorine into organic molecules is a dynamic area of chemical research. acs.org Techniques such as Pd(II)-catalyzed fluorination of unactivated C(sp³)–H bonds or the use of chiral bifunctional Brønsted acid/base catalysts could be adapted for the synthesis of this compound and its derivatives. acs.orgnih.gov These advanced methods could provide more efficient and versatile routes to a wider range of fluorinated compounds for biological evaluation. rsc.org

Combinatorial and High-Throughput Synthesis: To accelerate the discovery of new ligands based on the this compound scaffold, high-throughput synthesis methods could be employed. By combining a variety of building blocks in a combinatorial fashion, large libraries of related compounds can be generated and screened for activity at various molecular targets.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amines

| Methodology | Description | Potential Advantages | Key Considerations |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Reduction | A prochiral ketone is reduced using a chiral catalyst and a reducing agent. | Atom-economical, can be highly enantioselective. | Catalyst development and optimization can be complex. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Limited to specific substrates, enzyme availability and cost. |

| Asymmetric C-H Functionalization | Direct, stereoselective introduction of a functional group at a C-H bond. | Highly efficient, reduces synthetic steps. | Can be challenging to control regioselectivity and stereoselectivity. |

Application as Chemical Probes for Receptor and Enzyme Research

Chemical probes are essential tools for studying the function of receptors and enzymes in their native biological environment. With its specific physicochemical properties conferred by the fluorine atom, this compound and its derivatives have the potential to be developed into valuable probes.

Radiolabeling for PET Imaging: The fluorine atom can be replaced with the radioactive isotope fluorine-18 (B77423) (¹⁸F), a positron emitter with a suitable half-life for Positron Emission Tomography (PET) imaging. ¹⁸F-labeled this compound could be used as a PET tracer to visualize and quantify the distribution of its molecular targets (e.g., monoamine transporters) in the brain non-invasively. This has been a successful strategy for other fluorinated phenylalanine derivatives used in tumor imaging. nih.gov

Fluorescent Labeling: By attaching a fluorescent tag to the molecule, it could be used as a probe in fluorescence microscopy and other fluorescence-based assays. This would allow for the visualization of receptor localization and trafficking in living cells.

Photoaffinity Labeling: The incorporation of a photoreactive group into the structure of this compound could create a photoaffinity label. This type of probe binds to its target and, upon irradiation with light, forms a covalent bond, allowing for the identification and isolation of the target protein.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental research and accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound at the active sites of various receptors and transporters. This can help to prioritize which targets to investigate experimentally and provide insights into the structural basis of its activity. Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate the structural features of a series of related compounds with their biological activity, QSAR can be used to predict the activity of new, unsynthesized molecules. This can guide the design of more potent and selective ligands based on the this compound scaffold.

Predicting Physicochemical Properties: Computational methods can be used to predict key physicochemical properties such as pKa, lipophilicity (logP), and solubility. nih.gov These predictions are valuable for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) properties and for designing compounds with improved pharmacokinetic profiles. For instance, computational tools can predict ¹⁹F NMR shifts, which is useful for identifying new fluorinated products during metabolism studies. nih.gov

Investigation of Physicochemical Properties Relevant to Molecular Interactions

The fluorine atom significantly influences the physicochemical properties of a molecule, which in turn affects its biological activity. acs.org A detailed investigation of these properties for this compound is essential for a complete understanding of its pharmacology.

pKa Determination and Effects: The fluorine atom is highly electronegative and can lower the pKa of the amine group, reducing its basicity. nih.gov This can have a profound impact on the molecule's ionization state at physiological pH, affecting its ability to cross cell membranes and interact with its molecular targets. Experimental determination of the pKa and comparison with its non-fluorinated analog would provide valuable data.

Lipophilicity Modulation: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier. psu.edu However, the effect of fluorine on lipophilicity can be complex and context-dependent. psu.edu Experimental measurement of the partition coefficient (logP) of this compound is needed to quantify its lipophilicity.

Fluorine-Specific Interactions: The fluorine atom can participate in various non-covalent interactions, such as hydrogen bonds (C-H···F) and multipolar interactions, which can contribute to the binding affinity of the molecule for its target. acs.orgnih.gov Spectroscopic techniques, such as NMR and X-ray crystallography, combined with computational analysis, can be used to identify and characterize these interactions. nih.gov

Table 2: Predicted Physicochemical Properties of Phenylbutan-2-amine Derivatives

| Compound | Molecular Formula | Predicted XlogP | Predicted pKa (Strongest Basic) | Notes |

| 1-Phenylbutan-2-amine | C₁₀H₁₅N | 2.2 | 10.1 | Non-fluorinated parent compound. |

| This compound | C₁₀H₁₄FN | 2.4 | 9.8 | para-Fluorination slightly increases lipophilicity and decreases basicity. |

| 1-(2-Fluorophenyl)butan-2-amine | C₁₀H₁₄FN | 2.4 | 9.7 | ortho-Fluorination has a similar predicted effect to para-substitution. |

| 1-(4-Chlorophenyl)butan-2-amine | C₁₀H₁₄ClN | 2.8 | 9.8 | para-Chlorination increases lipophilicity more significantly than fluorination. |

Note: Predicted values are computationally generated and serve as estimates. Experimental verification is required for definitive values.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)butan-2-amine, and what critical parameters influence yield?

A multi-step approach involving Friedel-Crafts alkylation or reductive amination is commonly employed. For example, a ketone precursor (e.g., 1-(4-fluorophenyl)butan-2-one) can undergo reductive amination using sodium cyanoborohydride or catalytic hydrogenation with ammonia. Key parameters include reaction temperature (optimized at 50–80°C), solvent polarity (e.g., methanol or THF), and stoichiometric control of the reducing agent to minimize side products like secondary amines .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : The amine proton (NH) appears as a broad singlet at δ 1.2–1.8 ppm. Aromatic protons from the 4-fluorophenyl group show coupling patterns (doublets at δ 7.2–7.5 ppm, J = 8–9 Hz due to para-substitution).

- ¹³C NMR : The fluorinated aromatic carbons resonate at δ 115–125 ppm, while the amine-bearing carbon appears at δ 45–50 ppm.

- IR : A strong N-H stretch at ~3350 cm⁻¹ and C-F vibrations at 1220–1150 cm⁻¹ confirm functional groups. Purity is assessed via the absence of carbonyl peaks (if starting from ketones) .

Q. What preliminary pharmacological screening methods are suitable for evaluating this compound?

In vitro assays include:

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to identify CNS activity.

- Enzyme inhibition : Kinetic studies with monoamine oxidases (MAO-A/B) using fluorometric or spectrophotometric detection.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity thresholds .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods to avoid amine vapor inhalation (irritant).

- Spill management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid.

- Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can gas chromatography with solid-phase infrared spectroscopy (GC/IR) resolve structural isomers of fluorophenylbutanamine derivatives?

GC/IR differentiates isomers (e.g., ortho vs. para substitution) by coupling retention indices with IR spectral fingerprints. For example:

- This compound : C-F stretching at 1235 cm⁻¹ (para-substitution) vs. 1270 cm⁻¹ for ortho analogs.

- Chromatographic parameters : Use a mid-polarity column (e.g., DB-17) with temperature ramping (50–250°C at 10°C/min) to separate positional isomers. Validation with NMR (NOESY for spatial proximity) ensures accuracy .

Q. What crystallographic tools are available for resolving the 3D structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using software like ORTEP-3 provides precise bond angles and torsion angles. For example:

Q. How do structural modifications (e.g., fluorination patterns) impact the bioactivity of this compound analogs?

Comparative studies of analogs (e.g., 3,3,4,4,4-pentafluoro derivatives) reveal:

Q. What regulatory frameworks classify this compound analogs as controlled substances?

The Swiss Federal Department of the Interior lists analogs like 4-CAB (1-(4-chlorophenyl)butan-2-amine) under controlled psychotropic substances (Table 102, OTStup-DFI). Researchers must comply with:

Q. How can AI-driven retrosynthesis tools optimize pathways for novel fluorophenylbutanamine derivatives?

Platforms like PubChem’s retrosynthesis module use template relevance models (e.g., Pistachio, Reaxys) to predict feasible routes. For example:

- Step 1 : Identify ketone precursors via Friedel-Crafts alkylation.

- Step 2 : Screen reducing agents (e.g., NaBH4 vs. LiAlH4) for stereochemical control.

- Validation : Cross-check predicted yields (>70%) with experimental data .

Q. What stability challenges arise in long-term storage of this compound, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.